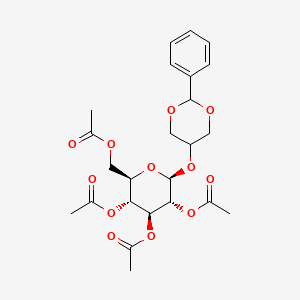

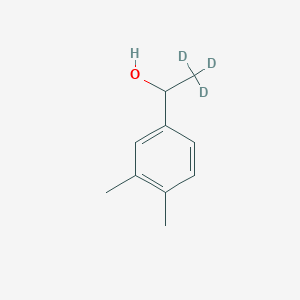

![molecular formula C₂₃H₂₀ClNO₆ B1141314 ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate CAS No. 400024-08-0](/img/structure/B1141314.png)

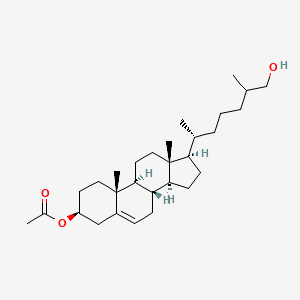

ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and characterization of ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate and related compounds involve complex organic synthesis methods, including Knoevenagel condensation reactions and characterization techniques like X-ray diffraction studies, spectral studies, and antimicrobial, antioxidant susceptibilities assessments (Kumar et al., 2016).

Synthesis Analysis

Synthesis often employs Knoevenagel condensation reactions, utilizing precursors such as aldehydes and ethyl acetoacetate in the presence of catalysts. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized using 4-chlorobenzaldehyde and ethyl acetoacetate with piperidine and trifluoroacetic acid (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure is elucidated using spectral and X-ray diffraction studies, showing compounds typically crystallize in specific systems (e.g., monoclinic) and adopt conformations like Z about C=C bonds (Kumar et al., 2016).

Chemical Reactions and Properties

The chemical reactivity includes participating in further Knoevenagel condensations and reactions with various reagents to introduce or modify functional groups. These reactions are foundational for synthesizing complex molecules with potential biological activities (Naveen et al., 2021).

Applications De Recherche Scientifique

Synthesis and Characterization

- Ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate has been synthesized and characterized in various studies. These compounds often undergo Knoevenagel condensation reactions, a process widely used in organic chemistry for synthesizing various compounds (Kariyappa et al., 2016).

Reactions with Other Compounds

- The compound has been involved in reactions with different aldehydes and ketones. For example, Knoevenagel condensations of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate have been studied, showing the formation of various compounds under different conditions (Paula et al., 2012).

Applications in Antimicrobial and Antioxidant Studies

- Some derivatives of this compound have been evaluated for their antimicrobial and antioxidant susceptibilities. These studies provide insights into the potential use of such compounds in medical and biological research (Kumar et al., 2016).

Structural and Mechanistic Insights

- X-ray diffraction and NMR studies have been conducted to understand the molecular structure of derivatives of this compound. These studies contribute to a deeper understanding of their chemical properties and potential applications in various fields of research (Achutha et al., 2017).

Catalytic and Synthetic Applications

- The compound and its derivatives have been used in catalytic reactions, such as in the synthesis of other complex organic molecules. These reactions highlight the versatility of the compound in synthetic organic chemistry (Sakhabutdinova et al., 2018).

Propriétés

IUPAC Name |

ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClNO6/c1-2-31-23(29)18(13-15-7-3-6-10-19(15)24)20(26)14-30-12-11-25-21(27)16-8-4-5-9-17(16)22(25)28/h3-10,13H,2,11-12,14H2,1H3/b18-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMWFGTVILLKOV-QGOAFFKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)COCCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CC=C1Cl)/C(=O)COCCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amlodipine Impurity U | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

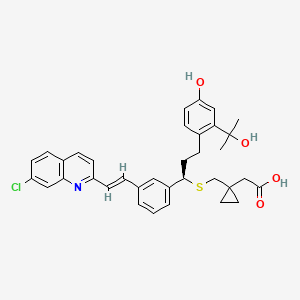

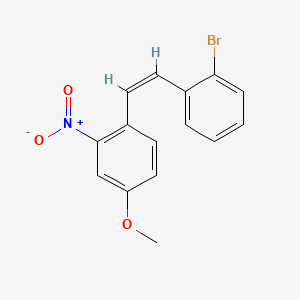

![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)